molecular formula C11H14ClN3 B8587113 3-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane CAS No. 757924-18-8

3-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B8587113
CAS No.: 757924-18-8
M. Wt: 223.70 g/mol
InChI Key: YHMHUTGUMYXNHK-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

757924-18-8

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

3-(3-chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H14ClN3/c12-10-2-1-5-13-11(10)15-6-8-3-4-9(7-15)14-8/h1-2,5,8-9,14H,3-4,6-7H2

InChI Key

YHMHUTGUMYXNHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)C3=C(C=CC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (419 mg, 1.29 mmol) in dry dichloromethane (5 mL) was treated with trifluoroacetic acid and stirred at room temperature for an hour. The mixture was concentrated under reduced pressure and the residue was treated with 1N sodium hydroxide solution. The mixture was extracted with ethyl acetate and the organic phase was concentrated under reduced pressure to provide the title compound. MS (ESI) m/z: 224 (M+H)+; 1H NMR (CDCl3) δ 1.86 (m, 2H), 2.09 (m, 2H), 3.09 (d, 2H), 3,63 (m, 4H), 6.81 (dd, 1H), 7.56 (dd, 1H), 8.16 (dd, 1H).
Name
tert-Butyl 3-(3-chloro-2-pyridinyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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